molecular formula C14H16N2 B6143285 2-(4-methylphenyl)-1-(pyridin-2-yl)ethan-1-amine CAS No. 1182987-79-6

2-(4-methylphenyl)-1-(pyridin-2-yl)ethan-1-amine

Cat. No. B6143285
CAS RN: 1182987-79-6
M. Wt: 212.29 g/mol
InChI Key: GUZDWEYVNRADMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-1-(pyridin-2-yl)ethan-1-amine, also known as 2-Methyl-Pyridine or 2MP, is a heterocyclic aromatic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a pungent odor and has a molecular formula of C8H10N. 2MP can be used as a starting material in the synthesis of various compounds, as a reagent in organic synthesis, and as a catalyst in chemical reactions. It is also used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

The mechanism of action of 2MP is not fully understood. However, it is known that 2MP is a Lewis acid, which means that it can act as a proton acceptor in chemical reactions. Additionally, 2MP can act as a nucleophile, meaning that it can react with electrophiles in chemical reactions. Finally, 2MP can act as a catalyst in certain chemical reactions, facilitating the conversion of reactants into products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2MP are not fully understood. However, 2MP has been shown to have some anti-inflammatory and anti-oxidant properties in animal studies. Additionally, 2MP has been shown to have some anti-cancer properties in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 2MP in laboratory experiments include its low cost, its high solubility in a variety of solvents, and its lack of toxicity. Additionally, 2MP is a versatile compound that can be used in a variety of reactions and can be used as a model compound for the study of chemical reactivity. The main limitation of using 2MP in laboratory experiments is its volatility, which can make it difficult to handle and store.

Future Directions

Some potential future directions for research involving 2MP include further study of its biochemical and physiological effects, its mechanism of action, and its potential applications in drug development. Additionally, further research could be done to better understand the reactivity of 2MP and its potential to act as a catalyst in chemical reactions. Finally, further research could be done to explore the potential of 2MP to be used as a starting material for the synthesis of various compounds and pharmaceuticals.

Synthesis Methods

2MP can be synthesized through several methods, including the Fischer indole synthesis, the Mannich reaction, and the reaction of pyridine with methyl iodide. In the Fischer indole synthesis, 2MP is produced by the reaction of pyridine and an aldehyde in the presence of an acid catalyst. In the Mannich reaction, 2MP is produced by the reaction of pyridine, formaldehyde, and a primary amine in the presence of an acid catalyst. Finally, in the reaction of pyridine with methyl iodide, 2MP is produced by the reaction of pyridine with methyl iodide in the presence of an acid catalyst.

Scientific Research Applications

2MP has a variety of applications in scientific research. It is often used as a starting material in the synthesis of various compounds, as a reagent in organic synthesis, and as a catalyst in chemical reactions. It is also used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. Additionally, 2MP is often used as a model compound for the study of chemical reactivity and as a probe molecule for studying the structure and function of proteins.

properties

IUPAC Name

2-(4-methylphenyl)-1-pyridin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11-5-7-12(8-6-11)10-13(15)14-4-2-3-9-16-14/h2-9,13H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZDWEYVNRADMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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